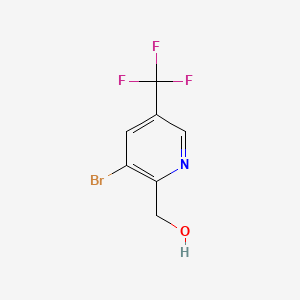
(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 1227563-37-2. It has a molecular weight of 256.02 and its IUPAC name is [3-bromo-5-(trifluoromethyl)-2-pyridinyl]methanol .
Molecular Structure Analysis
The InChI code for “(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol” is 1S/C7H5BrF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2 . This provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
“(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol” is a white to yellow solid with a purity of 95%. It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Trifluoromethyl-substituted Di(pyridin-2-yl)amine-based Ligands
This compound is used in the synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands . N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines were obtained from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via Pd-catalyzed amination .
Supramolecular Chemistry
Bis(pyridin-2-yl)amine (dpa) and its derivatives, which can be synthesized using this compound, are flexible bidentate N,N-ligands that are widely applied in supramolecular chemistry .
Catalysis
These ligands are also used in catalysis . The trifluoromethyl group can influence the electronic properties of the catalyst, potentially improving its performance .
Ion Sensing
The ligands synthesized using this compound can be used in ion sensing . The presence of the trifluoromethyl group can enhance the sensitivity of the sensor .
Luminescent Properties
Metal complexes of bis(pyridin-2-yl)amine-based ligands demonstrate luminescent properties . This makes them useful in the development of new materials for optoelectronic devices .
Cytotoxic Activity and DNA Binding
These ligands can possess cytotoxic activity and can bind with DNA molecules . This suggests potential applications in the development of new therapeutic agents .
Safety and Hazards
This compound is labeled with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .
Zukünftige Richtungen
Trifluoromethylpyridines, including “(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol”, are key structural motifs in active agrochemical and pharmaceutical ingredients. Their unique physicochemical properties, derived from the combination of the fluorine atom and the pyridine moiety, make them promising candidates for future applications .
Eigenschaften
IUPAC Name |
[3-bromo-5-(trifluoromethyl)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLGBYBURCGYCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-Amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid](/img/structure/B591566.png)
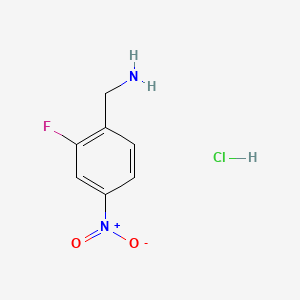

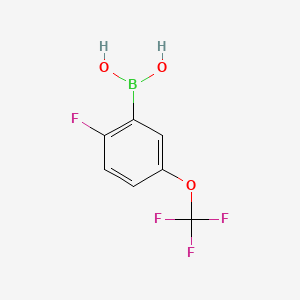



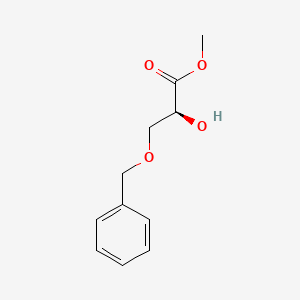
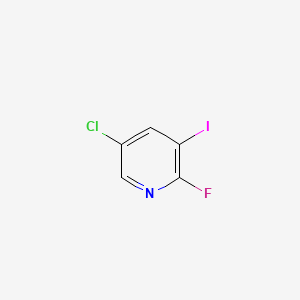
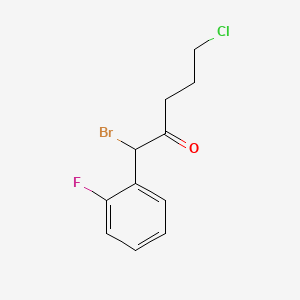
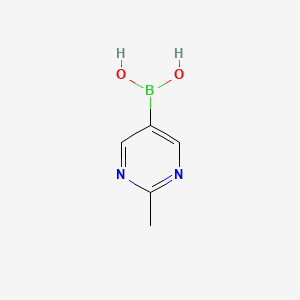
![(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B591585.png)